molecular formula C22H43N5 B12907998 5-Octadecylpyrimidine-2,4,6-triamine CAS No. 94087-81-7

5-Octadecylpyrimidine-2,4,6-triamine

Katalognummer: B12907998
CAS-Nummer: 94087-81-7
Molekulargewicht: 377.6 g/mol
InChI-Schlüssel: KVTOOFXLYHKXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Octadecylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C22H43N5. It is a derivative of pyrimidine, characterized by the presence of an octadecyl group attached to the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octadecylpyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with octadecylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .

Analyse Chemischer Reaktionen

Types of Reactions

5-Octadecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Octadecylpyrimidine-2,4,6-triamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Octadecylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Octadecyl-2,4,6-pyrimidinetriamine
  • 2,4,6-Pyrimidinetriamine, 5-octadecyl-
  • 5-Octadecyl-2,4,6-pyrimidintriamin

Comparison

Compared to similar compounds, 5-Octadecylpyrimidine-2,4,6-triamine is unique due to its specific structural features and functional groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

94087-81-7

Molekularformel

C22H43N5

Molekulargewicht

377.6 g/mol

IUPAC-Name

5-octadecylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C22H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)26-22(25)27-21(19)24/h2-18H2,1H3,(H6,23,24,25,26,27)

InChI-Schlüssel

KVTOOFXLYHKXCK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.